molecular formula C15H18N4O5S B11314187 2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-propylbenzamide

2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-propylbenzamide

Cat. No.: B11314187
M. Wt: 366.4 g/mol
InChI Key: UYBUIPLUWNVHKC-UHFFFAOYSA-N
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Description

2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)-N-PROPYLBENZAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)-N-PROPYLBENZAMIDE typically involves multi-step organic reactions. The starting materials may include 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine and N-propylbenzamide. The key steps in the synthesis may involve sulfonation, amide formation, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)-N-PROPYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the sulfonamide or benzamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions would vary depending on the desired transformation, with parameters such as temperature, solvent, and pH being carefully controlled.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions or cellular pathways.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)-N-PROPYLBENZAMIDE would depend on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interfering with cellular processes. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Benzamide: A parent compound with various derivatives used in medicinal chemistry.

Uniqueness

2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)-N-PROPYLBENZAMIDE is unique due to its complex structure, which combines features of both sulfonamides and benzamides. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for scientific research.

Properties

Molecular Formula

C15H18N4O5S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-propylbenzamide

InChI

InChI=1S/C15H18N4O5S/c1-3-8-16-13(20)10-6-4-5-7-11(10)19-25(23,24)12-9(2)17-15(22)18-14(12)21/h4-7,19H,3,8H2,1-2H3,(H,16,20)(H2,17,18,21,22)

InChI Key

UYBUIPLUWNVHKC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(NC(=O)NC2=O)C

Origin of Product

United States

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